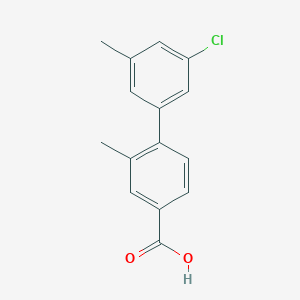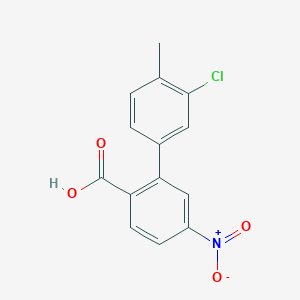
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-methylphenyl)-2-fluorobenzoic acid, commonly known as 4-CMFBA, is an organic compound with a broad range of applications in the scientific research field. It is a white crystalline solid, with a molecular weight of 213.5 g/mol and a melting point of 119-120°C. 4-CMFBA has been widely used as a reagent in organic synthesis and has been found to have potential applications in the fields of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 4-CMFBA is not yet fully understood. However, it has been suggested that it may act as a nucleophile, reacting with electrophilic centers in the target molecule to form covalent bonds. Additionally, it has been suggested that it may act as a catalyst, promoting the formation of desired products in a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMFBA have not yet been fully studied. However, it has been suggested that it may have potential applications in the fields of medicinal chemistry and drug discovery, as it has been used in the synthesis of various pharmaceutical drugs. Additionally, it has been suggested that it may have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The main advantages of using 4-CMFBA in laboratory experiments are its availability, low cost, and wide range of applications. Additionally, it is easy to handle and store, and can be easily synthesized using a variety of methods. The main limitations of using 4-CMFBA in laboratory experiments are its potential toxicity and the lack of understanding of its biochemical and physiological effects.
将来の方向性
In order to fully understand the potential applications of 4-CMFBA, future research should focus on exploring its biochemical and physiological effects. Additionally, further research should be conducted to understand its mechanism of action and to identify potential therapeutic applications. Furthermore, research should be conducted to optimize the synthesis of 4-CMFBA and to develop more efficient and cost-effective methods for its production. Finally, research should be conducted to explore its potential toxicity and to identify any potential safety concerns.
合成法
4-CMFBA can be synthesized by a variety of methods, including the Fischer indole synthesis, the Friedel-Crafts alkylation, the Mitsunobu reaction, and the Buchwald-Hartwig amination. The most common method is the Fischer indole synthesis, which involves the condensation of an aromatic aldehyde and an aromatic amine in the presence of an acid catalyst. This reaction yields 4-CMFBA as a product.
科学的研究の応用
4-CMFBA has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, and has been found to have potential applications in the fields of medicinal chemistry and drug discovery. It has been used in the synthesis of various compounds, including peptides, nucleosides, and heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceutical drugs, such as the anti-depressant fluoxetine and the anti-cancer agent imatinib.
特性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPCTGFRNGJGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690331 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-28-6 |
Source


|
| Record name | 3'-Chloro-3-fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














